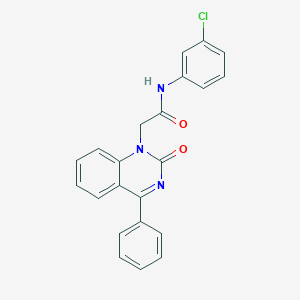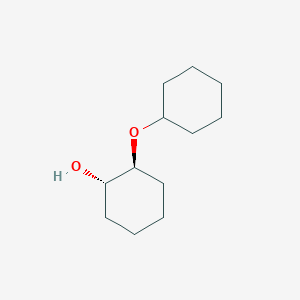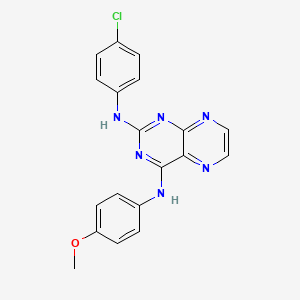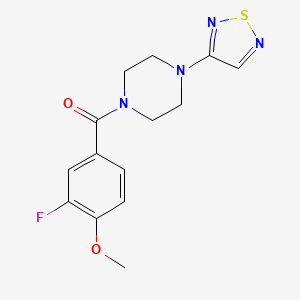
N-(3-chlorophenyl)-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-chlorophenyl)-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide, also known as CTX-0294885, is a small molecule inhibitor that has shown potential as a therapeutic agent for various diseases. This compound has been extensively studied in preclinical trials and has demonstrated promising results in inhibiting the activity of certain enzymes and proteins.
Scientific Research Applications
Analgesic and Anti-inflammatory Applications
Novel quinazolinyl acetamides have been synthesized and investigated for their analgesic and anti-inflammatory activities. Among these, certain compounds demonstrated significant potency in analgesic and anti-inflammatory effects, with minimal ulcerogenic potential compared to traditional NSAIDs like aspirin (Alagarsamy et al., 2015).
Antimicrobial Applications
Quinazolinone analogs have shown promising in vitro antibacterial activity against various strains, including Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Pseudomonas aeuroginosa. These compounds have also been subjected to molecular docking studies to analyze their binding affinity, providing insights into their potential mechanisms of action (Rajasekaran & Rao, 2015).
Antitumor and Anticancer Applications
The therapeutic efficacy of a novel anilidoquinoline derivative in treating Japanese encephalitis was evaluated, showing significant antiviral and antiapoptotic effects in vitro. This compound also decreased viral load and increased survival in infected mice, suggesting its potential in antiviral therapy (Ghosh et al., 2008). Additionally, new quinazolinone derivatives were synthesized and showed broad-spectrum antitumor activity, indicating their potential as anticancer agents (Al-Suwaidan et al., 2016).
Structural and Inclusion Compound Studies
The structural aspects of amide-containing isoquinoline derivatives were studied, revealing their potential in forming gels and crystalline salts with various acids. This research opens avenues for exploring these compounds in pharmaceutical formulations and drug delivery systems (Karmakar et al., 2007).
Molecular Docking and Drug Design
Molecular docking studies have been integral in understanding the interaction of quinazolinone derivatives with biological targets, aiding in the design of molecules with enhanced therapeutic effects. These studies have helped identify compounds with significant antimicrobial and anticancer activities, guiding the development of new drugs (Mehta et al., 2019).
properties
IUPAC Name |
N-(3-chlorophenyl)-2-(2-oxo-4-phenylquinazolin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClN3O2/c23-16-9-6-10-17(13-16)24-20(27)14-26-19-12-5-4-11-18(19)21(25-22(26)28)15-7-2-1-3-8-15/h1-13H,14H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEQHLHWVEJPIDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=O)N(C3=CC=CC=C32)CC(=O)NC4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-2-(2-oxo-4-phenylquinazolin-1-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(benzylsulfanyl)-9-methyl-5H-thiochromeno[4,3-d]pyrimidine](/img/structure/B2860450.png)
![N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-2-methoxybenzamide](/img/structure/B2860451.png)

![Ethyl 3-[(4-methoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2860456.png)
![(2Z)-N-[4-(1H-benzimidazol-2-yl)phenyl]-2-[(2-ethoxyphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2860459.png)

![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)acetamide](/img/structure/B2860463.png)





